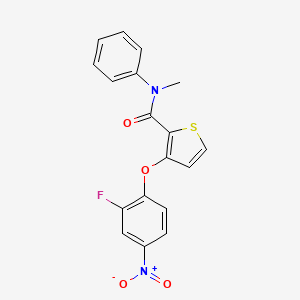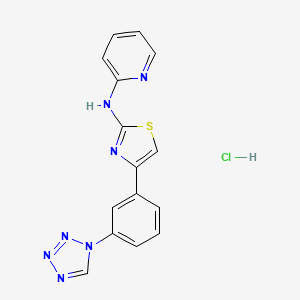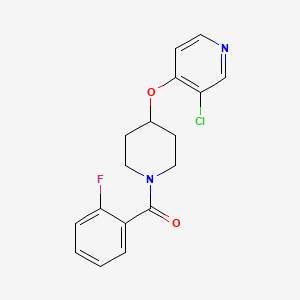
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone is an organic compound with notable structural complexity and potential applications in various scientific fields. The compound's unique arrangement of functional groups imparts distinctive chemical properties, making it a subject of interest in medicinal chemistry, synthetic chemistry, and industrial applications.
Scientific Research Applications
Analgesic Properties
- Allodynia Treatment : A study demonstrated the efficacy of a high-efficacy 5-HT1A receptor agonist, structurally similar to the queried compound, in treating allodynia following spinal cord injury in rats, suggesting potential therapeutic applications in neuropathic pain management (Colpaert et al., 2004).
Material Science
- Structural and Optical Studies : Research on a compound with a similar structure provided insights into its crystal structure, molecular interactions, and thermal properties, relevant for materials science applications (Karthik et al., 2021).
Pharmacology
- Selective Agonist Research : Studies on derivatives of pyridinemethylamine, which share a similar structure, have shown enhanced 5-HT1A agonist activity, indicating potential in developing new drugs for treating depression (Vacher et al., 1999).
Antimicrobial Activity
- Antibacterial Applications : A study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, related to the queried compound, revealed notable antimicrobial properties, indicating potential for developing new antibacterial agents (Mallesha & Mohana, 2014).
Antitubercular Activity
- Tuberculosis Treatment : Compounds structurally similar have shown efficacy against Mycobacterium tuberculosis, suggesting their potential in developing treatments for tuberculosis (Bisht et al., 2010).
Radiolabelling and Imaging
- SPECT Imaging : Research into related compounds for potential use in SPECT imaging to visualize the 5-HT2A receptor demonstrates the versatility of these compounds in diagnostic applications (Blanckaert et al., 2005).
Anticancer Research
- Leukemia Treatment : Derivatives of piperidine, related to the compound , have shown promise in inhibiting the growth of human leukemia cells, indicating potential applications in cancer treatment (Vinaya et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been described as inhibitors of ribosomal synthesis of pcsk9, a lipid regulator .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit certain biochemical processes .
Biochemical Pathways
Related compounds have been shown to affect the synthesis of pcsk9, a lipid regulator .
Result of Action
Related compounds have been shown to inhibit the synthesis of pcsk9, a lipid regulator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone typically involves several key steps:
Formation of the 3-Chloropyridin-4-yl Intermediate: This can be achieved via chlorination of pyridine derivatives under controlled conditions.
Ether Formation: The 3-chloropyridin-4-yl intermediate is then reacted with a piperidine derivative to form the ether linkage. This step often requires a base such as potassium carbonate and appropriate solvents like dimethylformamide (DMF).
Coupling Reaction: Finally, the piperidinyl ether intermediate is coupled with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods: Scaling up the synthesis for industrial production necessitates optimization of reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and ensure consistent quality.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl moiety, forming various N-oxide derivatives.
Reduction: Reduction can occur at the carbonyl group, producing secondary alcohol derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids in mild conditions.
Reduction: Sodium borohydride or lithium aluminium hydride in aprotic solvents.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products: The resulting products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could result in alcohol derivatives.
Chemistry:
Ligand Design: Utilized in the design of ligands for coordination chemistry due to its unique binding properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine:
Drug Development: Explored for potential pharmacological activity, including as a precursor or intermediate in the synthesis of bioactive compounds.
Biological Probes: Used in the design of probes for studying biological processes at the molecular level.
Industry:
Material Science: Applications in the development of advanced materials, such as polymers and nanocomposites.
Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.
Comparison with Similar Compounds
(4-Chlorophenyl)piperidin-1-yl)methanone: Lacks the pyridinyl moiety, offering different electronic properties.
(4-(3-Fluorophenoxy)piperidin-1-yl)methanone: Similar structure but with a different halogen-substituted phenyl group.
(4-(Pyridin-3-yloxy)piperidin-1-yl)methanone: Similar core structure but without the chlorination.
These compounds share structural similarities but differ in their electronic and steric properties, which can lead to different reactivity and applications.
By providing comprehensive insights into the synthesis, reactions, applications, and unique characteristics of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone, this article highlights the compound's significance in various scientific domains.
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-14-11-20-8-5-16(14)23-12-6-9-21(10-7-12)17(22)13-3-1-2-4-15(13)19/h1-5,8,11-12H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBRPZAVMSOOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
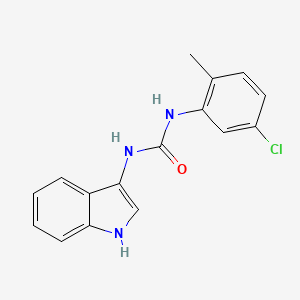
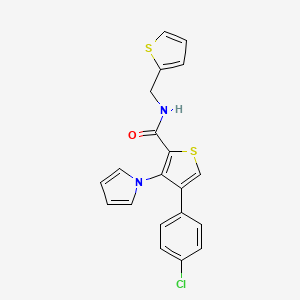
![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)
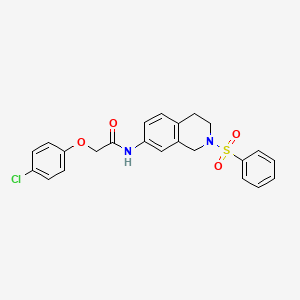
![2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B2976540.png)
![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)
amino]-3-(1H-indol-3-yl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2976543.png)
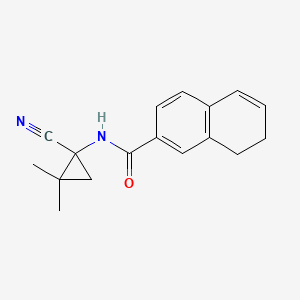
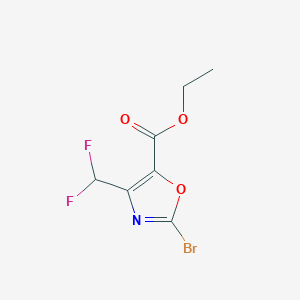
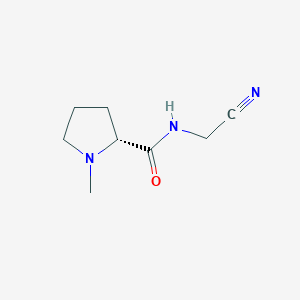
amine](/img/structure/B2976547.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2976548.png)
